N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide

Lipophilicity Drug-likeness Membrane permeability

SDH inhibitor screening programs often lack ortho-methylthio benzamide analogs to complete SAR evaluation between methoxy and halogen variants. This compound fills that gap with a unique thioether substituent (XLogP3 3.8, TPSA 91.9 Ų) introducing sulfur-π and chalcogen bonding potential absent in oxygenated or halogenated congeners. • Dual-sulfur architecture (thiophene + ortho-SMe) aligned with FRAC Code 7 SDHI pharmacophore space • Balanced lipophilicity (XLogP3 3.8) for fungal mitochondrial membrane penetration without excessive soil leaching • >90% purity verified by orthogonal LCMS/NMR (ISO/IEC 17025:2019 lab); available in assay-ready pre-plated format from stock

Molecular Formula C15H16ClNO2S2
Molecular Weight 341.87
CAS No. 2034597-10-7
Cat. No. B2604956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide
CAS2034597-10-7
Molecular FormulaC15H16ClNO2S2
Molecular Weight341.87
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=C1SC)C2=CC=C(S2)Cl
InChIInChI=1S/C15H16ClNO2S2/c1-19-11(13-7-8-14(16)21-13)9-17-15(18)10-5-3-4-6-12(10)20-2/h3-8,11H,9H2,1-2H3,(H,17,18)
InChIKeyZDTZWGPSXVUGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034597-10-7: Structural Identity and Physicochemical Profile


N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide (CAS 2034597-10-7) is a synthetic benzamide derivative supplied by Life Chemicals (product code F6521-7822) as part of its proprietary HTS Compound Collection of over 540,000 drug-like screening molecules . The compound features an ortho-methylthio-substituted benzamide core linked via a methoxyethyl spacer to a 5-chlorothiophene ring, with a molecular formula of C15H16ClNO2S2 and a molecular weight of 341.88 g/mol [1]. Key computed physicochemical descriptors include XLogP3 of 3.8, topological polar surface area (TPSA) of 91.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound is structurally positioned within the thiophene-amide chemical space associated with succinate dehydrogenase inhibitor (SDHI) fungicide pharmacophores, a class that includes commercial agrochemicals such as isofetamide [2].

SDHI-targeted screening: aligns with thiophene-amide fungicide pharmacophore
Ortho-methylthio substitution enables unique sulfur-interaction SAR studies
HTS-ready with supplier-verified orthogonal purity and analytical traceability

Substitution Risk: CAS 2034597-10-7 vs. Close Analogs


Within the narrow sub-series of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamides that share the identical chlorothiophene-methoxyethyl scaffold, the ortho-substituent on the benzamide ring diverges sharply across commercially available analogs. The target compound carries an ortho-methylthio (–SCH₃) group, whereas the closest cataloged analog (CAS 2034528-93-1) bears a meta-dimethylamino (–N(CH₃)₂) substituent, and another (CAS 2034528-75-9) carries an ortho-methoxy (–OCH₃) group [1][2][3]. These substitutions produce measurable divergence in computed lipophilicity (XLogP3: 3.8 for methylthio vs. 3.4 for dimethylamino) and polar surface area (TPSA: 91.9 vs. 69.8 Ų), parameters that directly govern membrane permeability, solubility, and target binding in both pharmaceutical and agrochemical screening contexts [1][2]. The presence of the thioether sulfur additionally introduces distinct electronic character and potential for sulfur-specific non-covalent interactions (e.g., sulfur–π, chalcogen bonding) that oxygen- or nitrogen-based substituents cannot replicate [4]. For screening programs where physicochemical consistency across a SAR series is critical, interchange without re-measurement of these properties risks confounding hit triage.

Lipophilicity shift Higher computed XLogP3 may alter membrane partitioning versus dimethylamino analog
Polar surface area TPSA differential crosses CNS-permeability threshold, unlike meta-substituted comparators
Sulfur architecture Additional thioether sulfur introduces noncovalent interaction potential absent in single-sulfur analogs

Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Methylthio vs. Dimethylamino Analog

The target compound bearing an ortho-methylthio substituent exhibits a computed XLogP3 of 3.8, compared with 3.4 for the closest commercially available analog N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide (CAS 2034528-93-1), representing a ΔXLogP3 of +0.4 [1][2]. In agrochemical fungicide discovery programs targeting succinate dehydrogenase (SDH), lipophilicity within the range of approximately 3.0–4.5 has been associated with optimal penetration of fungal cell walls and mitochondrial membrane partitioning; the methylthio analog sits at the upper end of this window while the dimethylamino analog falls at the lower boundary [3]. For screening programs prioritizing target engagement in whole-cell fungal assays, this 0.4 log unit difference may translate to measurably different cellular uptake kinetics [3].

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 = +0.4
(target 3.8 vs. analog 3.4)
May influence membrane partitioning kinetics
Computed property; experimental validation required
Lipophilicity Drug-likeness Membrane permeability SAR

TPSA Comparison: Methylthio vs. Dimethylamino Analog

The target compound has a computed TPSA of 91.9 Ų, which is 22.1 Ų higher than the 69.8 Ų recorded for the meta-dimethylamino analog (CAS 2034528-93-1) [1][2]. In medicinal chemistry, TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, but values below approximately 90 Ų are considered optimal for CNS penetration, while values above 90 Ų favor peripheral restriction [3]. The methylthio analog at 91.9 Ų straddles this threshold, whereas the dimethylamino analog at 69.8 Ų falls clearly within the CNS-penetrant range. For agrochemical applications, TPSA also influences phloem mobility and leaf cuticle penetration; compounds with moderate TPSA (80–100 Ų) often show balanced systemic distribution in plants [3].

Polar surface area (TPSA)
Head-to-head
ΔTPSA = +22.1 Ų
(target 91.9 vs. analog 69.8)
Crosses CNS-permeability threshold; may affect systemic distribution
Computed property; biological context required
Polar surface area Oral bioavailability Physicochemical profiling Drug design

Dual Sulfur Architecture vs. Single-Sulfur Analogs

The target compound features two sulfur atoms in distinct chemical environments: a thioether (–SCH₃) on the benzamide ring and a thiophene sulfur in the heterocycle, giving a molecular formula of C15H16ClNO2S2. The closest analog (CAS 2034528-93-1) contains only one sulfur (thiophene, C16H19ClN2O2S), while CAS 2034528-75-9 contains one sulfur (thiophene, C15H16ClNO3S) [1][2][3]. In thiophene carboxamide SDH inhibitors, the thiophene sulfur participates in key hydrogen-bonding interactions within the ubiquinone-binding pocket (Q-site) of mitochondrial complex II; an additional thioether sulfur in the benzamide region may introduce auxiliary sulfur–π or chalcogen bonding interactions that single-sulfur analogs cannot engage [4]. Noncovalent sulfur interactions have been quantitatively characterized in protein–ligand complexes, with thioether sulfur atoms demonstrating favorable interaction geometries with aromatic side chains (Phe, Tyr, Trp) at distances of 3.5–4.0 Å [5].

Sulfur atom count
Reported
2 sulfur atoms (thioether + thiophene) vs. 1 sulfur in dimethylamino and methoxy analogs
Enables sulfur-specific interaction studies not possible with single-sulfur comparators
Sulfur–π/chalcogen bonding potential; requires structural confirmation
Sulfur interactions Ligand efficiency Chalcogen bonding Scaffold differentiation

Supplier-Qualified Purity and Analytical Characterization

Life Chemicals guarantees a minimum purity of >90% for all HTS Collection compounds including this product, as confirmed by LCMS and/or 400 MHz NMR data, with electronic copies of spectra available upon request . The supplier operates ISO/IEC 17025:2019 certified chromatography laboratories with a daily output exceeding 500 analytical samples and NMR laboratories recording over 200 ¹H NMR spectra daily on Varian VNMRS 400 MHz instruments . This compound (product code F6521-7822) is available in multiple pre-weighed formats (1 mg to 75 mg) at unit prices ranging from $81.00 (1 mg) to $312.00 (75 mg), enabling procurement at scale-appropriate quantities without overspending on excess material [1]. In contrast, many comparator benzamide analogs from non-specialist suppliers lack documented batch-specific purity certificates, introducing variability that can confound dose-response reproducibility in HTS campaigns.

Purity & QC
Supplier-reported
>90% purity (LCMS & NMR)
ISO/IEC 17025:2019 certified
Reduces false-positive risk in HTS hit confirmation
Spectra available upon request; batch-specific
Compound quality control HTS reproducibility Purity assurance Procurement standards

Ortho-Methylthio Positional Isomerism vs. Meta Analogs

The target compound carries the methylthio substituent at the ortho position of the benzamide ring, as confirmed by SMILES notation (COC(CNC(=O)C1=CC=CC=C1SC)C2=CC=C(S2)Cl) and InChI Key ZDTZWGPSXVUGIK-UHFFFAOYSA-N [1]. The closest analog (CAS 2034528-93-1) places a dimethylamino group at the meta position (InChI Key ZYCPMYCIMBWUMS-UHFFFAOYSA-N) [2]. Ortho-substitution on benzamides is known to restrict rotation around the aryl–amide bond through steric and electronic effects, resulting in conformational populations that differ from meta- or para-substituted analogs [3]. This conformational constraint can affect the presentation of the amide NH hydrogen bond donor and carbonyl acceptor to biological targets. In benzamide-based SDH inhibitors, the amide moiety participates directly in key hydrogen bonds within the Q-site; the ortho-substituent's steric influence on amide geometry may therefore alter binding pose relative to meta-substituted comparators [4].

Substituent position
Head-to-head
Ortho-methylthio vs. meta-dimethylamino substitution on benzamide ring
Ortho restriction may alter amide geometry and target binding pose
Confirmed by SMILES/InChI; docking predictions require validation
Positional isomerism Ortho effect Conformational restriction SAR

Recommended Application Scenarios for CAS 2034597-10-7


SDHI-Focused Agrochemical Hit Discovery

This compound is structurally suited for inclusion in focused screening libraries targeting succinate dehydrogenase (SDH, FRAC Code 7) in phytopathogenic fungi. Its thiophene-amide scaffold aligns with the phenyl-oxoethyl thiophene amide chemotype recognized by FRAC, while its ortho-methylthio substituent and dual-sulfur architecture (XLogP3 3.8, TPSA 91.9 Ų) [1] provide physicochemical diversity beyond existing commercial SDHI fungicides such as isofetamide, bixafen, and fluxapyroxad . The compound's lipophilicity falls within the range (XLogP3 ~3.0–4.5) empirically associated with fungal mitochondrial membrane penetration for this target class [2]. Procurement in small quantities (2–5 mg, $85.50–$94.50) enables cost-effective preliminary screening before scale-up commitment [1].

SAR Exploration of Ortho-Thioether Pharmacophore

For medicinal chemistry programs exploring benzamide-based inhibitors where ortho-substitution patterns influence target binding, this compound fills a specific SAR gap between ortho-methoxy (CAS 2034528-75-9) and ortho-halogen (e.g., 2-bromo analog) variants [1]. The ortho-methylthio group introduces thioether-specific noncovalent interaction potential (sulfur–π interactions with aromatic protein side chains at 3.5–4.0 Å) that cannot be interrogated using oxygenated or halogenated analogs [2]. The compound's defined positional isomerism (ortho, confirmed by SMILES and InChI Key ZDTZWGPSXVUGIK-UHFFFAOYSA-N) ensures unambiguous SAR interpretation without confounding from regioisomeric mixtures [1].

Membrane Permeability Profiling via Physicochemical Properties

With an XLogP3 of 3.8 and a TPSA of 91.9 Ų [1], this compound occupies a specific physicochemical niche—lipophilic enough to cross phospholipid bilayers (XLogP3 >3.0) yet polar enough (TPSA >90 Ų) to remain above the CNS-penetrance threshold . This profile is relevant for agrochemical programs where balanced systemic mobility in plants (xylem/phloem transport) is desired without excessive soil leaching. Comparative benchmarking against the meta-dimethylamino analog (XLogP3 3.4, TPSA 69.8 Ų) [2] enables quantitative assessment of how a 0.4-unit lipophilicity shift and 22.1 Ų TPSA difference affect penetration into fungal conidia, plant cuticles, or artificial membrane systems (PAMPA) in side-by-side assays.

High-Throughput Screening with Verified Compound Integrity

For laboratories running large-scale HTS campaigns where compound integrity directly impacts hit confirmation rates, this product offers supplier-documented orthogonal purity verification (>90% by LCMS and NMR, ISO/IEC 17025:2019 certified laboratory infrastructure) [1]. The compound is available in assay-ready format through Life Chemicals' pre-plated screening sets , reducing liquid-handling variability and weighing errors associated with in-house powder dissolution. The documented QC trail—including available electronic spectra upon request—provides auditable compound identity confirmation that meets the reproducibility standards increasingly required by academic screening core facilities and industrial hit-to-lead programs [1].

Application
Selection Property
Validation Focus
SDHI inhibitor screening
Thiophene-amide scaffold match
Fungal SDH enzyme assays
Ortho-thioether SAR studies
Ortho-methylthio pharmacophore
Ortho vs. meta binding mode analysis
Membrane permeability profiling
Balanced lipophilicity and polarity
PAMPA / cell penetration assays
HTS compound procurement
Orthogonal purity verification
Hit confirmation reproducibility
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